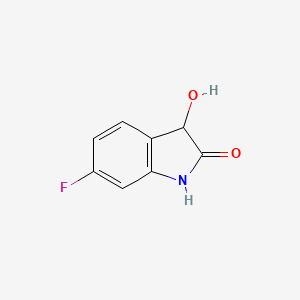
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular weight of 167.14 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of compounds similar to 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, such as 1H- and 2H-indazoles, has been achieved through various strategies. These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name of this compound is 6-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one . The InChI code is 1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,10-12H .Physical And Chemical Properties Analysis
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a powder at room temperature . It has a molecular weight of 167.14 .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
6-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has shown potential in antiviral research. Indole derivatives, including this compound, have been synthesized and tested for their efficacy against various viruses. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other RNA and DNA viruses . The structural flexibility of indole allows for the creation of numerous derivatives, which can be optimized for antiviral properties.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them valuable in the development of new therapeutic agents. Research indicates that modifications to the indole scaffold can result in compounds with significant anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Applications
Indole compounds, including 6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, are being explored for their anticancer potential. The indole nucleus is a common feature in many natural and synthetic compounds with known anticancer activity. Researchers are interested in synthesizing various indole derivatives to screen for their ability to inhibit cancer cell growth .
Anti-HIV Applications
Indole derivatives have been studied for their potential to inhibit HIV replication. Compounds with the indole nucleus have been synthesized and tested against HIV-1 and HIV-2 strains, showing promising results in preventing the virus from replicating in infected cells . This research could lead to new treatments for HIV/AIDS.
Antioxidant Applications
The antioxidant activity of indole derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various chronic diseases. Indole-based compounds are being investigated for their ability to act as antioxidants, potentially contributing to the prevention of diseases caused by oxidative damage .
Antimicrobial Applications
Indole derivatives have also been evaluated for their antimicrobial properties. The ability to combat a wide range of microbial pathogens, including bacteria and fungi, makes these compounds important in the development of new antimicrobial drugs. With increasing antibiotic resistance, there is a pressing need for novel antimicrobials, and indole derivatives could be part of the solution .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-fluoro-3-hydroxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAJXNPNPVRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)

![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)
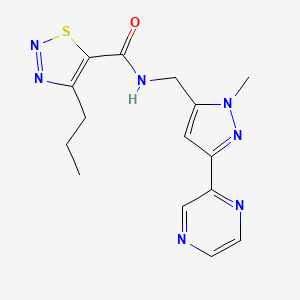
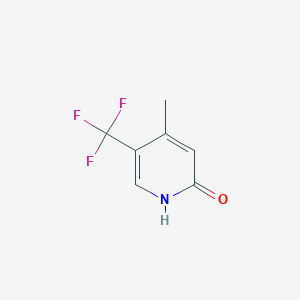
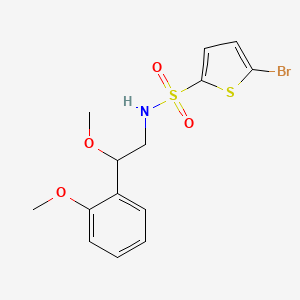
![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
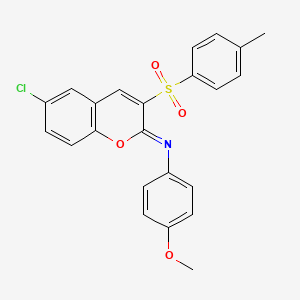
![N-Ethyl-N-[2-[2-methyl-3-(morpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2923409.png)

